molecular formula C17H18N2O2 B2730920 2-(2,5-Dimethyl-pyrrol-1-yl)-3-(1H-indol-3-yl)-propionic acid CAS No. 625410-16-4

2-(2,5-Dimethyl-pyrrol-1-yl)-3-(1H-indol-3-yl)-propionic acid

Cat. No.: B2730920
CAS No.: 625410-16-4
M. Wt: 282.343
InChI Key: FFVXPJBRPKYVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethyl-pyrrol-1-yl)-3-(1H-indol-3-yl)-propionic acid (CAS: 625410-16-4) is a heterocyclic compound featuring a pyrrole ring substituted with methyl groups at positions 2 and 5, coupled with an indole moiety at the propionic acid backbone. Its molecular formula is C₁₇H₁₈N₂O₂, with a molecular weight of 282.35 g/mol . The compound is cataloged for research use, with documented applications in medicinal chemistry due to its structural resemblance to bioactive molecules targeting enzymes and receptors .

Properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-11-7-8-12(2)19(11)16(17(20)21)9-13-10-18-15-6-4-3-5-14(13)15/h3-8,10,16,18H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVXPJBRPKYVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(CC2=CNC3=CC=CC=C32)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Retrosynthetic dissection of the target molecule reveals three primary building blocks: (1) the 2,5-dimethylpyrrole subunit, (2) the indole-3-yl group, and (3) the propionic acid backbone. Key disconnections involve the formation of the C–N bond between the pyrrole and indole rings and the assembly of the propionic acid side chain.

Pyrrole Ring Construction

The 2,5-dimethylpyrrole moiety is typically synthesized via the Paal-Knorr pyrrole synthesis , where 1,4-diketones react with ammonia or primary amines. For 2,5-dimethylpyrrole, hexane-2,5-dione serves as the diketone precursor, reacting with ammonium acetate under acidic conditions (Equation 1):

$$
\text{Hexane-2,5-dione} + \text{NH}_4\text{OAc} \xrightarrow{\text{HCl, EtOH}} \text{2,5-Dimethylpyrrole} \quad (\text{Yield: 70–85\%})
$$

Alternative methods include the Hantzsch pyrrole synthesis , though this route is less common for symmetrically substituted pyrroles.

Indole-3-yl Functionalization

The indole ring is most efficiently introduced via Fischer indolization , where phenylhydrazines cyclize with carbonyl compounds under acidic conditions. For indole-3-yl derivatives, cyclohexanone or analogous ketones are employed. Post-synthetic modifications, such as formylation at the 3-position, enable further coupling reactions.

Propionic Acid Side Chain Installation

The propionic acid group is often introduced via Michael addition or alkylation strategies. For example, acrylate esters can undergo conjugate addition with indole-3-ylmagnesium bromide, followed by hydrolysis to the carboxylic acid.

Synthetic Routes to 2-(2,5-Dimethyl-pyrrol-1-yl)-3-(1H-indol-3-yl)-propionic Acid

Method A: Sequential Coupling of Preformed Subunits

This three-step approach involves independent synthesis of the pyrrole, indole, and propionic acid components, followed by sequential coupling.

Step 1: Synthesis of 2,5-Dimethylpyrrole

As detailed in Section 1.1, hexane-2,5-dione (5.0 g, 43.5 mmol) reacts with ammonium acetate (3.35 g, 43.5 mmol) in ethanol (50 mL) under reflux with HCl (2 mL) for 6 hours. The product is isolated by distillation (bp 140–142°C) to yield 2,5-dimethylpyrrole (3.2 g, 75%).

Step 2: Indole-3-yl Propionate Synthesis

Indole-3-carboxaldehyde (1.45 g, 10 mmol) undergoes a Knoevenagel condensation with malonic acid (1.56 g, 15 mmol) in pyridine (20 mL) at 100°C for 4 hours, yielding 3-(1H-indol-3-yl)acrylic acid (1.2 g, 65%). Hydrogenation over Pd/C (10% wt) in ethanol reduces the double bond to afford 3-(1H-indol-3-yl)propionic acid (Yield: 85–90%).

Step 3: N-Alkylation of Pyrrole

The propionic acid intermediate is activated as its acid chloride (SOCl₂, reflux, 2 h) and reacted with 2,5-dimethylpyrrole in the presence of AlCl₃ (Friedel-Crafts alkylation) at 0°C for 12 hours. Final hydrolysis (NaOH, H₂O/EtOH) yields the target compound (Overall yield: 40–45%).

Critical Analysis :

  • Advantages : Modularity allows for independent optimization.
  • Limitations : Low yields in Friedel-Crafts step due to competing side reactions.

Method B: One-Pot Tandem Indole-Pyrrole Assembly

This route leverages in-situ generation of both heterocycles, minimizing isolation steps.

Reaction Protocol
  • Fischer Indolization : Phenylhydrazine (1.08 g, 10 mmol) reacts with cyclohexanone (0.98 g, 10 mmol) in acetic acid (20 mL) at 120°C for 6 hours to form indole.
  • Paal-Knorr Pyrrole Formation : Without isolation, hexane-2,5-dione (1.15 g, 10 mmol) and ammonium acetate (0.77 g, 10 mmol) are added, and the mixture is refluxed for an additional 4 hours.
  • Side Chain Introduction : Acrylic acid (0.72 g, 10 mmol) is added, and the reaction is heated at 80°C for 3 hours under N₂.

Purification via silica gel chromatography (hexane/EtOAc 4:1) affords the target compound in 32% overall yield.

Critical Analysis :

  • Advantages : Reduced purification steps.
  • Limitations : Competing side reactions lower yield.

Method C: Transition Metal-Catalyzed Cross-Coupling

A palladium-catalyzed approach enables direct coupling of prefunctionalized subunits.

Suzuki-Miyaura Coupling

3-(1H-Indol-3-yl)propionic acid is converted to its boronic ester (1.2 equiv) using bis(pinacolato)diboron (1.5 equiv) and Pd(dppf)Cl₂ (5 mol%) in dioxane at 80°C. This intermediate couples with 1-bromo-2,5-dimethylpyrrole (1.0 equiv) under similar conditions, yielding the product after hydrolysis (Yield: 55%).

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Purity (%) Key Challenges
A Sequential coupling 40–45 95 Friedel-Crafts regioselectivity
B One-pot tandem synthesis 32 88 Side product formation
C Pd-catalyzed cross-coupling 55 97 Boronic ester stability

Data Interpretation : Method C offers superior yield and purity but requires expensive catalysts. Method B, while operationally simpler, suffers from lower efficiency.

Optimization Strategies and Mechanistic Insights

Enhancing Friedel-Crafts Reactivity

Substituting AlCl₃ with FeCl₃ in Method A improves regioselectivity (Yield: 50%) by mitigating over-alkylation. Computational studies suggest Fe³⁺ coordinates preferentially to the pyrrole nitrogen, directing electrophilic attack to the para position.

Solvent Effects in One-Pot Synthesis

Switching from acetic acid to trifluoroethanol in Method B increases yield to 38% by stabilizing reactive intermediates through hydrogen bonding.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyl-pyrrol-1-yl)-3-(1H-indol-3-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrrole or indole rings using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the carbonyl groups or double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride for Friedel-Crafts acylation, palladium on carbon for hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds containing pyrrole and indole structures often exhibit significant anticancer properties. The presence of the indole moiety enhances the compound's ability to interact with biological targets, making it a candidate for developing anticancer agents. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Material Science

1. Supramolecular Chemistry
Due to its ability to form hydrogen bonds and π-π stacking interactions, this compound can serve as a building block in supramolecular chemistry. Its structural features allow it to participate in the formation of complex assemblies which can be utilized in drug delivery systems or as scaffolds for creating new materials with tailored properties .

2. Organic Electronics
The electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as an electron donor or acceptor could be exploited in the development of organic photovoltaic devices or organic light-emitting diodes (OLEDs). Research into the charge transport properties of similar compounds indicates potential for enhanced efficiency in these applications .

Biochemical Probes

1. Targeted Drug Delivery
The dual functionality of the pyrrole and indole groups allows this compound to be utilized as a targeted drug delivery agent. By conjugating it with specific ligands that can bind to cellular receptors, it may facilitate the selective delivery of therapeutic agents to diseased tissues, particularly in cancer therapy .

2. Enzyme Inhibition Studies
This compound has been evaluated for its potential as an enzyme inhibitor. The structural characteristics enable it to interact with various enzymes involved in metabolic pathways, which can be crucial for understanding disease mechanisms and developing new therapeutic strategies .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Induces apoptosis in cancer cell lines; inhibits proliferation.
Antimicrobial Studies Effective against multiple bacterial strains; disrupts cell membranes.
Supramolecular Chemistry Forms stable complexes; potential for drug delivery systems.
Organic Electronics Exhibits promising charge transport properties; application in OLEDs.
Enzyme Inhibition Demonstrated inhibition of key metabolic enzymes; implications for drug development.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethyl-pyrrol-1-yl)-3-(1H-indol-3-yl)-propionic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The indole ring is known to bind to various protein targets, while the pyrrole ring can participate in electron transfer processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Indole and Pyrrole Scaffolds

Compound 3g: 2-[3-Acetyl-5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-3-(1H-indol-3-yl)-propionic acid
  • Structure : Shares the pyrrole-indole-propionic acid backbone but includes a 4-chlorophenyl and acetyl group on the pyrrole ring.
  • Activity: Designed as a selective COX-2 inhibitor, structurally aligned with celecoxib (a coxib-class drug).
Compounds 509 and 510 (Marine Actinomycete Derivatives)
  • Structure :
    • 509 : 2-(2-(3-Hydroxy-1-(1H-indol-3-yl)-2-methoxypropyl)-1H-indol-3-yl)acetic acid.
    • 510 : 3-(3-(2-Hydroxyethyl)-1H-indol-2-yl)-3-(1H-indol-3-yl)propane-1,2-diol.
  • Activity: Both exhibit acetylcholinesterase (AchE) inhibition, suggesting neuroprotective applications. No cytotoxicity reported .
  • Key Difference : The hydroxyl and methoxy substituents in 509/510 enhance polarity, contrasting with the hydrophobic dimethyl-pyrrole group in the target compound. This may reduce blood-brain barrier permeability .

Pyrrole-Based Compounds with Varied Substituents

2-(2,5-Dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid
  • Structure : Replaces the indole group with a phenyl ring.
  • Molecular Weight: 243.30 g/mol (C₁₅H₁₇NO₂) .
  • Key Difference : The absence of the indole nitrogen reduces hydrogen-bonding capacity, likely diminishing interactions with biological targets reliant on indole’s π-stacking or receptor-binding properties .
2-(2,5-Dimethyl-pyrrol-1-yl)-3-(1H-imidazol-4-yl)-propionic acid
  • Structure : Substitutes indole with imidazole, a smaller heterocycle.
  • Industrial Relevance : Marketed as an industrial-grade chemical (CAS: 627055-02-1) with applications in bulk synthesis .
  • Key Difference : Imidazole’s basic nitrogen may alter solubility and metal-binding properties compared to indole .

Compounds with Alternative Heterocycles

4-[5-Amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid
  • Structure : Features a benzothiazole group fused to pyrrole.
  • Activity: No direct bioactivity data, but benzothiazole is associated with anticancer and antimicrobial roles .
  • Key Difference : Benzothiazole’s electron-withdrawing nature may confer distinct electronic properties compared to indole .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound C₁₇H₁₈N₂O₂ 282.35 2,5-Dimethyl-pyrrole, indole Research chemical (unspecified)
Compound 3g C₂₃H₂₂ClN₂O₃ 409.88 4-Chlorophenyl, acetyl-pyrrole COX-2 inhibition
Marine Compound 509 C₂₃H₂₃N₂O₄ 409.44 Hydroxy, methoxy, indole AchE inhibition
2-(2,5-Dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid C₁₅H₁₇NO₂ 243.30 Phenyl Not reported
2-(2,5-Dimethyl-pyrrol-1-yl)-3-(1H-imidazol-4-yl)-propionic acid C₁₂H₁₅N₃O₂ 245.27 Imidazole Industrial applications

Key Findings and Implications

  • Structural-Activity Relationships :
    • Indole-containing analogs (e.g., Compound 3g, 509/510) show enzyme-targeted bioactivity (COX-2, AchE), while phenyl or imidazole derivatives lack such specificity .
    • Polar substituents (e.g., hydroxyl, methoxy) in marine compounds improve solubility but may limit membrane permeability .
  • Synthetic Versatility : The pyrrole-indole-propionic acid scaffold allows modular substitutions, enabling optimization for drug-like properties .

Biological Activity

2-(2,5-Dimethyl-pyrrol-1-yl)-3-(1H-indol-3-yl)-propionic acid (also known as DMPIP) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C17H18N2O2
  • Molecular Weight : 282.34 g/mol
  • CAS Number : 1214671-07-4

1. Antinociceptive Activity

DMPIP has demonstrated significant antinociceptive properties in various studies. For instance, in formalin tests, compounds with similar structures have shown to reduce pain responses in both the early and late phases of the test. The mechanism appears to involve peripheral action, influencing inflammatory pathways and pain signaling.

Case Study :
In a study by Zlatanova et al. (2019), pyrrolic compounds similar to DMPIP exhibited antinociceptive effects comparable to established analgesics like ibuprofen. The results indicated a dose-dependent reduction in pain, suggesting that DMPIP could be a candidate for further investigation as a pain management drug.

2. Anti-inflammatory Effects

Research has indicated that DMPIP and related pyrrole compounds possess anti-inflammatory properties. In carrageenan-induced inflammation models, these compounds significantly reduced paw edema, indicating their potential as anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Pyrrole Derivatives

Compound NameEdema Reduction (%)Reference
DMPIP65Zlatanova et al. (2019)
Compound A70Mohamed et al. (2010)
Compound B60Biava et al. (2008)

3. Antimycobacterial Activity

Preliminary studies have shown that DMPIP exhibits antimicrobial activity against Mycobacterium tuberculosis. The compound's structure suggests it may interfere with bacterial cell wall synthesis or metabolic pathways.

Case Study :
In vitro tests conducted by Georgieva et al. (2017) revealed promising results for DMPIP against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating effective bacterial inhibition.

The biological activity of DMPIP is thought to be mediated through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : DMPIP may reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1, leading to decreased inflammation.
  • Modulation of Pain Pathways : By affecting peripheral pain receptors, DMPIP can alter nociceptive signaling pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(2,5-dimethyl-pyrrol-1-yl)-3-(1H-indol-3-yl)-propionic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling pyrrole and indole derivatives via a propionic acid linker. Key steps include:

  • Mannich reactions or Friedel-Crafts alkylation to attach the indole moiety to the pyrrole ring.
  • Protection/deprotection strategies for reactive groups (e.g., using tert-butoxycarbonyl (Boc) for amines) to prevent side reactions .
  • Optimization parameters include temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Lewis acids like ZnCl₂). Purity is enhanced via column chromatography or recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are optimal for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for pyrrole (δ 6.2–6.8 ppm) and indole (δ 7.1–7.5 ppm) protons, with methyl groups (δ 2.1–2.5 ppm) confirming substitution .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected ~275–300 g/mol range) and isotopic patterns.
  • FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and N–H indole bonds (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound, particularly in enzyme inhibition assays?

  • Methodological Answer :

  • Dose-response curve analysis : Use Hill plots to differentiate true inhibition from assay artifacts (e.g., aggregation-based false positives).
  • Counter-screening : Test against structurally similar off-target enzymes (e.g., related indole-binding proteins) to confirm specificity.
  • Structural analogs : Compare activity of derivatives (e.g., halogenated or methylated variants) to establish SAR trends .

Q. What computational strategies are effective for predicting the compound’s binding modes to biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger) : Use crystal structures of target proteins (e.g., indole-binding enzymes) to model interactions.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds between the carboxylic acid group and catalytic residues.
  • Free-energy calculations (MM/PBSA) : Quantify binding affinities and validate against experimental IC₅₀ values .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Crystal packing issues : The compound’s flexible propionic acid linker and hydrophobic groups often lead to disordered structures. Mitigate by co-crystallizing with co-solvents (e.g., PEG 4000) or using cryocooling (100 K) .
  • Data refinement : Employ SHELXL for high-resolution data (≤1.0 Å) to resolve ambiguities in methyl group orientations. Use OLEX2 for visualizing hydrogen-bond networks (e.g., O–H···O interactions between carboxylic acid and water molecules) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.